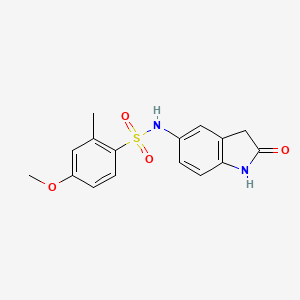

4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-7-13(22-2)4-6-15(10)23(20,21)18-12-3-5-14-11(8-12)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUBACOTCPESNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells. The compound binds to the active site of these enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenesulfonamide Analogues

The structural uniqueness of 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide lies in its substituent pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Physicochemical Properties

- This difference may influence ionization state and bioavailability.

- Lipophilicity : The methyl group at the 2-position increases lipophilicity relative to SMX, suggesting improved cell membrane penetration but reduced aqueous solubility.

- Molecular Weight : At ~350–370 g/mol (estimated for C₁₆H₁₅N₂O₄S), the compound is smaller than the isothiazolidinyl-pyridine derivative (453.53 g/mol ), which may favor better pharmacokinetic profiles.

Computational and Crystallographic Tools

Studies on analogues highlight the importance of structural characterization:

- SHELX Programs : Used for refining crystal structures, critical for confirming the stereochemistry of sulfonamide derivatives .

- Multiwfn : Analyzes electron density and bond orders, revealing electronic effects of substituents (e.g., methoxy vs. methyl) .

- WinGX/ORTEP-3 : Generate 3D molecular graphics to compare conformational flexibility .

Biological Activity

4-Methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of indole derivatives, characterized by a complex structure that includes a methoxy group, a methyl group, and a sulfonamide moiety. The synthesis typically involves several key steps:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis by reacting phenylhydrazine with an aldehyde or ketone.

- Introduction of Functional Groups : Methoxy and methyl groups are introduced via electrophilic substitution reactions.

- Sulfonamide Formation : The final step involves reacting the indole derivative with sulfonyl chloride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cancer cell signaling pathways. This inhibition leads to:

- Induction of Apoptosis : The compound disrupts normal cellular processes, triggering programmed cell death in cancer cells.

- Selective Binding : It exhibits selective binding to molecular targets, enhancing its efficacy compared to structurally similar compounds.

Anticancer Properties

Preclinical studies have indicated that this compound shows promise as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines through enzyme inhibition. Key findings include:

- Cell Line Studies : The compound demonstrated significant growth inhibition against several cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.85 | Apoptosis induction |

| A549 | <10 | Enzyme inhibition |

Antimicrobial Activity

In addition to its anticancer effects, this compound may possess antimicrobial properties. While further studies are required to elucidate its full spectrum of activity, preliminary data suggest:

- Broad-Spectrum Activity : Potential effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values have yet to be established.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound effectively inhibits cancer cell proliferation in vitro, with notable apoptotic effects observed in treated cells.

- Molecular Docking Studies : Computational studies indicate strong binding affinities for key enzymes involved in cancer progression, supporting its potential as a lead compound for drug development .

- Comparative Studies : Similar compounds were evaluated for their biological activities, highlighting the unique efficacy of this compound due to its specific substitution pattern.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with sulfonylation of the indolinone core. Key steps include:

- Sulfonamide coupling : Reacting 5-amino-2-oxoindoline with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.

- Optimization : Control reaction temperature (0–5°C for exothermic steps) and use moisture-free solvents to avoid hydrolysis of sulfonyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.2–10.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 359.1024 for C₁₇H₁₆N₂O₄S) .

- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and oxoindoline groups .

Q. What are the common biological targets for sulfonamide derivatives like this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., Aurora A) or carbonic anhydrases using fluorometric assays .

- Anticancer Activity : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) and compare IC₅₀ values with structural analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). Focus on substituent effects:

| Substituent Position | Predicted ΔG (kcal/mol) | Reference |

|---|---|---|

| 4-Methoxy | -9.2 | |

| 2-Methyl | -8.7 |

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

- Methodological Answer :

- SAR Analysis : Compare analogs with systematic substitutions:

- Methoxy Group : Enhances solubility and hydrogen bonding but may reduce membrane permeability .

- Methyl Group : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Experimental Validation : Synthesize derivatives (e.g., 4-hydroxy or 4-fluoro analogs) and test in parallel bioassays .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with 8–10 concentration points to confirm IC₅₀ reproducibility .

- Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) and improve heat dissipation .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings; yields improve from 45% (batch) to 78% (flow) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

- Methodological Answer :

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify subtype-specific activity (e.g., colon vs. breast cancer) .

- Metabolite Interference : Use LC-MS to detect inactive metabolites (e.g., demethylated derivatives) in cell lysates .

Methodological Resources

- Synthesis Protocols : Refer to multi-step procedures in .

- Computational Tools : ICReDD’s reaction path search methods for optimizing conditions .

- Biological Assays : Standardized MTT and kinase inhibition protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.